REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3](=[O:11])[NH:4][C:5]([CH3:10])=[C:6]([CH2:8][CH3:9])[CH:7]=1.Cl[CH2:13][C:14]1[S:15][C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1.C(N(CC)CC)C>C(O)C>[S:15]1[C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=[C:14]1[CH2:13][NH:1][C:2]1[C:3](=[O:11])[NH:4][C:5]([CH3:10])=[C:6]([CH2:8][CH3:9])[CH:7]=1
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
NC=1C(NC(=C(C1)CC)C)=O
|
Name
|
|
Quantity
|
184 mg
|
Type
|
reactant
|
Smiles
|
ClCC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
chromatographed over silica gel
|
Type
|
WASH
|
Details
|
Elution with 4% MeOH- 96% CHCl3
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)CNC=2C(NC(=C(C2)CC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 233 mg | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |